

Troubleshooting poor dispersion of Ajicure PN 23 powder

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Technical Support Center: Ajicure PN-23

Welcome to the technical support center for Ajicure PN-23. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the dispersion of Ajicure PN-23 powder in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is Ajicure PN-23?

A1: Ajicure PN-23 is an amine adduct-based latent curing agent and accelerator for epoxy resins.[1][2] It is a pale yellow to white powder designed to create one-component epoxy systems that are stable at room temperature but cure rapidly at elevated temperatures.[2][3] It is often used to achieve fast curing at low temperatures and high heat resistance in the final product.[1]

Q2: What are the key physical properties of Ajicure PN-23?

A2: The key physical properties of Ajicure PN-23 are summarized in the table below. These properties are critical for understanding its behavior during dispersion and curing.



Property	Value	Reference
Physical Appearance	Pale yellow to white powder	[2]
Chemical Type	Amine-epoxy adduct	[2]
Average Particle Size	10-12 microns	[2][4]
Softening Point	100-120°C	[2]
Recommended Dosage	15-25 phr (as hardener)	[1][5]
1-5 phr (as accelerator for DICY)	[1][5]	
Recommended Storage	+4°C in desiccated conditions	[2]

Q3: What is the difference between Ajicure PN-23 and PN-23J?

A3: Ajicure PN-23J is a micropulverized, finer particle version of Ajicure PN-23.[2][5] This smaller particle size in PN-23J can lead to faster reactivity, making it suitable for applications requiring quicker curing.[2] However, its shelf life is shorter (2 weeks) compared to the standard PN-23 (1 month).[1][5]

Q4: What are the primary applications of Ajicure PN-23?

A4: Ajicure PN-23 is used to formulate one-component epoxy resin compounds with long shelf life and excellent curing properties.[1] Common applications include composite materials (e.g., filament winding), adhesives, insulating seals for electronic components, and powder coatings. [1][3][6]

Q5: How should Ajicure PN-23 be stored?

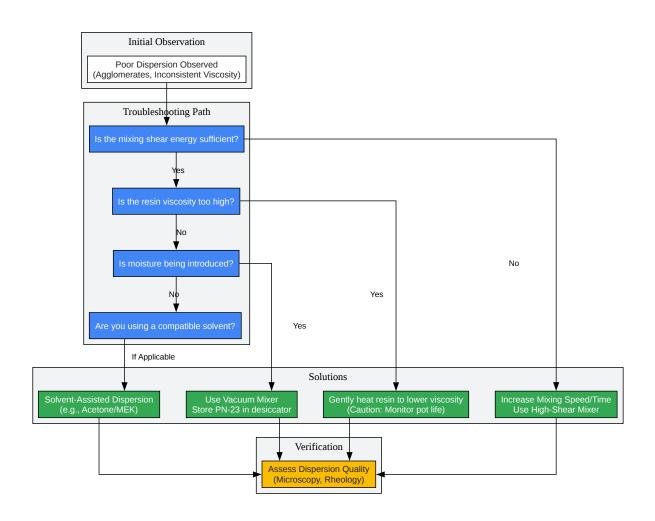
A5: To maintain its reactivity and prevent moisture absorption, Ajicure PN-23 should be stored in a tightly closed container in a cool, dark, and dry place.[7] Desiccated conditions at 4°C are recommended for optimal performance and to preserve its chemical integrity.[2] Moisture contamination can significantly reduce the storage stability (pot life) of the formulated epoxy system.[3]



Troubleshooting Guide: Poor Dispersion

Poor dispersion of Ajicure PN-23 can lead to inconsistent curing, reduced mechanical properties, and cosmetic defects in the final product. Common signs of poor dispersion include the presence of agglomerates ("fish eyes"), powder floating on the liquid surface, and inconsistent viscosity.[8][9]





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Caption: Troubleshooting workflow for poor Ajicure PN-23 dispersion.

Troubleshooting & Optimization





Q: My formulation contains visible clumps and specks after mixing. What is the cause?

A: This issue, often referred to as agglomeration or "fish eyes," is typically caused by insufficient wetting of the powder particles.[9] The outer particles of a clump get wetted, forming a barrier that prevents the liquid resin from penetrating the interior.

- Immediate Solution: Increase the shear energy of your mixing process. Standard low-speed impellers may be inadequate.[8] High-speed, high-shear mixers (e.g., sawtooth dispersers, rotor-stator mixers) are highly effective at breaking down these agglomerates.[8][10]
- Preventative Measure: Add the Ajicure PN-23 powder to the liquid resin gradually while
 mixing. This allows individual particles to be incorporated before they have a chance to form
 large clumps.

Q: The Ajicure PN-23 powder floats on top of the resin and is difficult to incorporate. How can I solve this?

A: Floating powders are a common issue, especially with lightweight powders and viscous liquids.[8][9] This indicates a high surface tension mismatch and poor initial wetting.

- Mechanical Solution: Employ a high-shear mixer that creates a vortex to pull the powder down from the surface. For more challenging cases, a vacuum mixing system is ideal.[9] The vacuum removes entrapped air and actively pulls the powder into the liquid phase.[8]
 Ajinomoto specifically recommends using a vacuum mixer to prevent moisture absorption.[3]
- Formulation Tip: If your system allows, gently warming the epoxy resin can lower its
 viscosity, which may improve the wetting and incorporation of the powder.[11] However, be
 cautious, as excessive heat can accelerate curing and reduce the pot life of the mixture.[12]

Q: My batch-to-batch viscosity is inconsistent, even with the same formulation. Could this be a dispersion issue?

A: Yes, inconsistent dispersion is a likely cause. If the degree of agglomeration varies between batches, the effective volume of the dispersed phase will change, leading to variations in viscosity and final product performance.

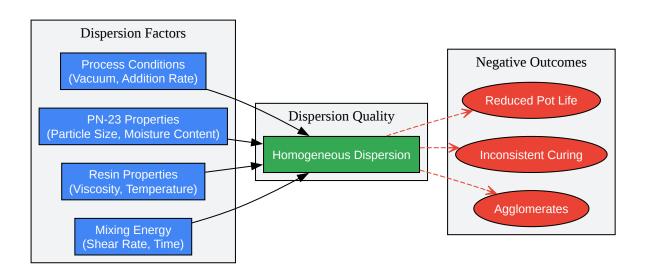


- Process Control: Standardize your mixing protocol. Key parameters to control include mixing time, speed (RPM), impeller type and position, and the rate of powder addition.
- Solvent-Assisted Method: For liquid epoxy systems where maximum homogeneity is critical, consider a solvent-assisted dispersion technique. A suggested method involves dispersing the PN-23 in acetone or methyl ethyl ketone (MEK) at a 10-15 wt% concentration, mixing thoroughly, and then removing the solvent under vacuum.[2]

Q: I am using a three-roll mill for dispersion, but the pot life of my mixture seems shorter than expected. Why?

A: While three-roll mills provide excellent shear for dispersion, the process can generate significant frictional heat. This localized heating can partially activate the latent Ajicure PN-23, leading to a reduction in storage stability and pot life. It is generally preferable to avoid using a kneading roller for this reason.[3]

Recommendation: If a roller must be used, add the Ajicure PN-23 at the very end of the
mixing cycle to minimize its exposure to shear and heat.[3] Alternatively, use a mixing
technology with better temperature control, such as a planetary mixer with a cooling jacket.



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Caption: Key factors influencing the quality of Ajicure PN-23 dispersion.

Experimental Protocols

Protocol 1: Evaluating Dispersion Quality via Microscopy

This protocol provides a method for the qualitative assessment of Ajicure PN-23 dispersion in a liquid resin system.

- Sample Preparation: Immediately after the mixing process is complete, place a small drop (approx. 10-20 μL) of the formulated resin onto a clean microscope slide.
- Cover Slip Application: Gently place a cover slip over the drop. Apply slight, even pressure to create a thin, uniform film. Avoid introducing air bubbles.
- Microscopic Examination:
 - Use a standard optical microscope with transmitted light.
 - Begin examination at low magnification (e.g., 10x) to get an overview of the dispersion and identify any large agglomerates.
 - Switch to high magnification (e.g., 40x or 100x) to examine the distribution of individual particles.

Analysis:

- Good Dispersion: Characterized by uniformly distributed individual particles with minimal to no visible clumps.
- Poor Dispersion: Characterized by the presence of large, dense agglomerates (dark clusters) and areas of clear resin with few particles.
- Record Keeping: Capture photomicrographs at various magnifications for comparison between different mixing methods and formulations.

Protocol 2: Preparation of Epoxy Formulation for Curing Analysis

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This protocol outlines the steps for preparing a test sample to evaluate the impact of dispersion on curing performance.[13]

Materials:

- Liquid Bisphenol A (BPA) epoxy resin (EEW ~190).
- Ajicure PN-23 powder.
- Vacuum mixer or high-shear mechanical stirrer.
- Aluminum pans for DSC or molds for mechanical testing.

Formulation:

- Weigh the desired amount of epoxy resin into the mixing vessel.
- Calculate the required amount of Ajicure PN-23 based on the desired parts per hundred resin (phr), typically 15-25 phr.[1]

Mixing:

- Place the vessel into the mixer. If not using a vacuum mixer, ensure a good seal to minimize air and moisture exposure.
- Begin mixing the resin at a moderate speed.
- Gradually add the pre-weighed Ajicure PN-23 powder to the resin.
- Once all powder is added, increase the mixing speed and mix until a homogeneous dispersion is achieved (as determined by visual inspection or microscopy).[13]
- Degassing: If a non-vacuum mixer was used, degas the mixture in a vacuum chamber until bubbling subsides to remove entrapped air.

Curing:

• Pour the formulated resin into the appropriate mold or pan.



- Transfer the sample to a calibrated oven.
- Cure according to the specified schedule (e.g., 80°C for 30 minutes or 120°C for 60 minutes).[6][13]
- Post-Cure Analysis: The cured sample can now be used for further analysis, such as measuring the Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC) or evaluating mechanical properties like tensile shear strength.[13]

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